What is the chemical structure of Sofosbuvir impurity A?
What is the chemical structure of Sofosbuvir impurity A?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sofosbuvir impurity A, a critical process-related impurity in the synthesis of the antiviral drug Sofosbuvir. Understanding the chemical structure, analytical characterization, and control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. Sofosbuvir is a key medication in the treatment of chronic Hepatitis C Virus (HCV) infection, and rigorous control of its impurities is mandated by regulatory agencies worldwide.[1][2]
Chemical Structure and Identification
Sofosbuvir impurity A is a diastereoisomer of Sofosbuvir.[3] The key structural difference lies in the stereochemistry at the phosphorus center. While Sofosbuvir is the (S)-diastereomer at the phosphorus atom, Impurity A is the corresponding (R)-diastereomer. This subtle change in three-dimensional arrangement can impact the biological activity and safety profile of the drug.
There appear to be multiple CAS numbers associated with compounds referred to as "Sofosbuvir Impurity A". This guide will focus on the most prominently cited diastereomer.
Key Identifiers for Sofosbuvir Impurity A (Rp-Isomer):
| Identifier | Value | Reference |
| IUPAC Name | Propan-2-yl N-[(R)-{[(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy}phenoxyphosphoryl]-L-alaninate | [4] |
| Synonyms | Sofosbuvir (R)-Phosphate, Sofosbuvir Rp-Isomer | [1][4] |
| CAS Number | 1190308-01-0 | [4][5] |
| Molecular Formula | C22H29FN3O9P | [1][4][5][] |
| Molecular Weight | 529.45 g/mol | [1][4][5][] |
Another compound also sometimes referred to as Sofosbuvir impurity A has the CAS number 1496552-16-9, which corresponds to a different diastereomer: (R)-isopropyl 2-(((R)-(((2S,3S,4S,5S)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[5][] For the purpose of this guide, we will focus on the Rp-isomer (CAS 1190308-01-0) which is a common process-related impurity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and properties of Sofosbuvir and its impurities.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Solid powder | [] |
| Solubility | Soluble in DMSO | [] |
| Predicted Density | 1.41 ± 0.1 g/cm³ | [] |
| Storage Temperature | -20°C | [] |
Table 2: Chromatographic Data (HPLC)
| Parameter | Sofosbuvir | Impurity | Reference |
| Retention Time (min) | 3.674 | 5.704 | [7] |
| Linearity Range (µg/ml) | 160-480 | 10-30 | [7] |
| LOD (µg) | 0.04 (0.01%) | 0.12 (0.03%) | [7] |
| LOQ (µg) | 0.125 (0.50%) | 0.375 (1.50%) | [7] |
| Relative Standard Deviation | 1.741 | 0.043 | [7] |
Table 3: Purity Determination by qNMR
| Method | Solvent | Purity (%) | Reference |
| ¹H-qNMR | Methanol-d4 | 99.07 ± 0.50 | [8] |
| ³¹P-qNMR | Methanol-d4 | 100.63 ± 0.95 | [8] |
| ¹H-qNMR | DMSO-d6 | 99.44 ± 0.29 | [8][9] |
| ³¹P-qNMR | DMSO-d6 | 99.10 ± 0.30 | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and quantification of Sofosbuvir impurity A.
A. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the simultaneous determination of Sofosbuvir and its process-related impurities.[7][10]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[7][10]
-
Flow Rate: 1.0 mL/min.
-
Data Acquisition: LC solution software.[7]
-
Standard Preparation: Standard solutions are prepared by dissolving 400 mg of Sofosbuvir and 25 mg of the impurity in 100 ml of a 50:50 water:acetonitrile diluent. Further dilutions are made as required.[10]
B. Forced Degradation Studies by LC-ESI-MS
Forced degradation studies are essential to understand the stability of Sofosbuvir and identify potential degradation products.[11][12]
-
Acid Degradation: Reflux the drug solution in 0.1 N HCl at 70°C for 6 hours.[11]
-
Alkaline Degradation: Reflux the drug solution in 0.1 N NaOH at 70°C for 10 hours.[11]
-
Oxidative Degradation: Expose the drug solution to 3% hydrogen peroxide at room temperature for 7 days, followed by heating in a boiling water bath for 10 minutes.[11]
-
Thermal Stability: Expose the drug stock solution to a temperature of 50°C for 21 days.[11]
-
Photochemical Stability: Expose the drug stock solution to direct sunlight for 21 days.[11]
-
LC-ESI-MS Analysis: The stressed samples are analyzed using a C18 column with a mobile phase of methanol (B129727) and water containing 0.1% formic acid in a gradient mode. Mass spectrometry is performed using electrospray ionization (ESI) in both positive and negative modes.[11]
C. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the purity of pharmaceutical substances without the need for a reference standard of the analyte itself.[8]
-
Instrumentation: NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is preferred as it is an aprotic solvent, avoiding issues with deuterium (B1214612) exchange.[8][9]
-
³¹P-qNMR Reference Standard: Phosphonoacetic acid (PAA).[8]
-
¹H-qNMR Reference Standard: Sodium 4,4-dimethyl-4-silapentanesulfonate-d6 (DSS-d6).[8]
-
Procedure: Accurately weighed samples of Sofosbuvir and the reference standard are dissolved in the deuterated solvent. The NMR spectra are acquired with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay). The purity is calculated by comparing the integral of a specific signal from the analyte with that of the reference standard.
Mandatory Visualizations
The following diagrams illustrate key relationships and workflows in the context of Sofosbuvir impurity analysis.
Caption: Relationship between Sofosbuvir and its diastereomeric Impurity A.
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. Sofosbuvir Impurity A | CAS No- 1496552-16-9 | Simson Pharma Limited [simsonpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
